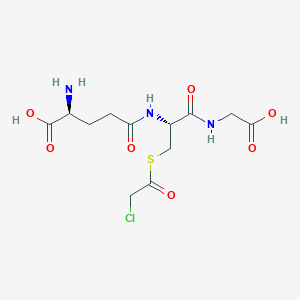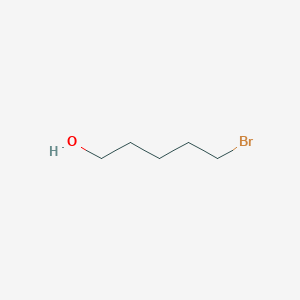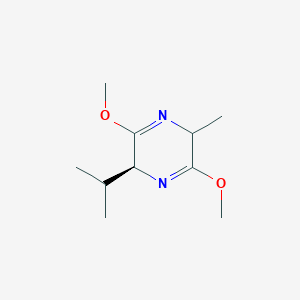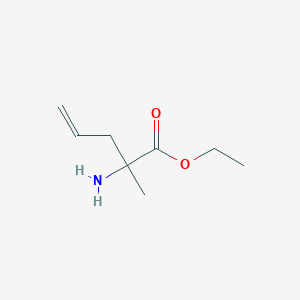
1-Chloro-1,2,3,4-tetrahydronaphthalene
Overview
Description
1-Chloro-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C₁₀H₁₁Cl. It is a derivative of naphthalene, where one hydrogen atom is replaced by a chlorine atom, and the naphthalene ring is partially hydrogenated. This compound is known for its use in various chemical reactions and industrial applications.
Preparation Methods
1-Chloro-1,2,3,4-tetrahydronaphthalene can be synthesized through the catalytic hydrogenation of 1-chloronaphthalene. The process involves the use of a hydrogenation catalyst, such as palladium or nickel, under high pressure and temperature conditions. The reaction typically proceeds as follows: [ \text{C}_{10}\text{H}7\text{Cl} + 3\text{H}2 \rightarrow \text{C}{10}\text{H}{11}\text{Cl} ] In industrial settings, this compound can be produced in large quantities using similar hydrogenation techniques, ensuring high purity and yield.
Chemical Reactions Analysis
1-Chloro-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 1-chloro-1,2,3,4-tetrahydronaphthoquinone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of this compound derivatives with different degrees of hydrogenation.
Substitution: The chlorine atom in this compound can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents like sodium hydroxide or ammonia.
Scientific Research Applications
1-Chloro-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The chlorine atom in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives. Additionally, the partially hydrogenated naphthalene ring can undergo further chemical modifications, influencing its reactivity and biological activity.
Comparison with Similar Compounds
1-Chloro-1,2,3,4-tetrahydronaphthalene can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydronaphthalene: This compound lacks the chlorine atom and has different chemical reactivity and applications.
1-Bromo-1,2,3,4-tetrahydronaphthalene: Similar to this compound but with a bromine atom instead of chlorine, leading to different reactivity and uses.
1,2,3,4-Tetrahydro-5-methylnaphthalene: This compound has a methyl group instead of a chlorine atom, resulting in distinct chemical properties and applications.
This compound stands out due to its unique combination of a chlorine atom and a partially hydrogenated naphthalene ring, making it valuable for specific chemical reactions and industrial applications.
Properties
IUPAC Name |
1-chloro-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZAPYFJGQXLKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60921000 | |
| Record name | 1-Chloro-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58485-68-0, 113110-47-7 | |
| Record name | 1-Chloro-1,2,3,4-tetrahydronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58485-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-1,2,3,4-tetrahydronaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113110477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-1,2,3,4-tetrahydronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide](/img/structure/B46818.png)

![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)](/img/structure/B46824.png)


